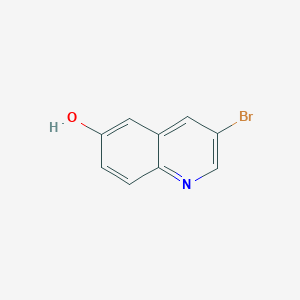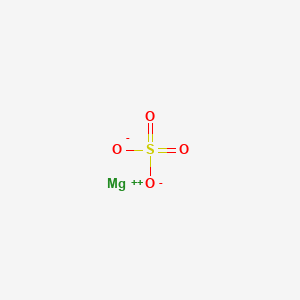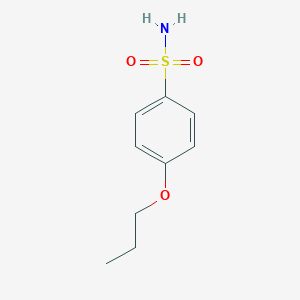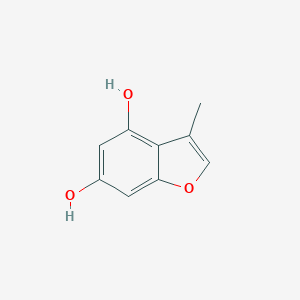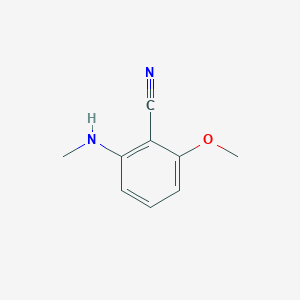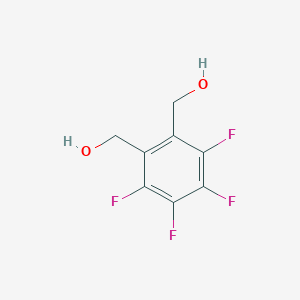
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene
Descripción general
Descripción
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tetrafluorophthalic acid.
Reduction: Formation of tetrafluorobenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.
Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.
Uniqueness
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Propiedades
IUPAC Name |
[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJRDHVLVWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

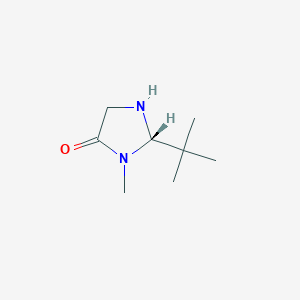

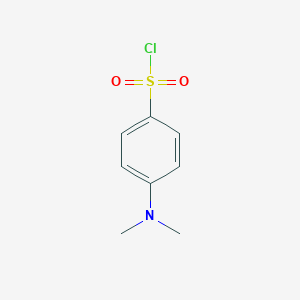
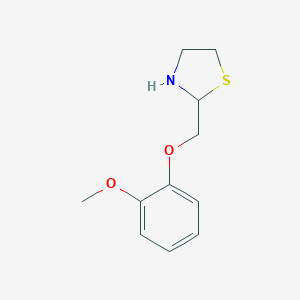
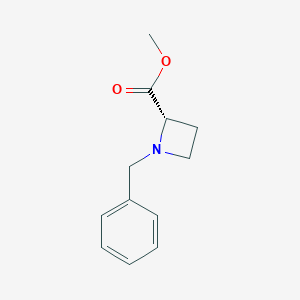
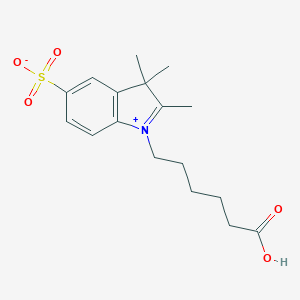
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
